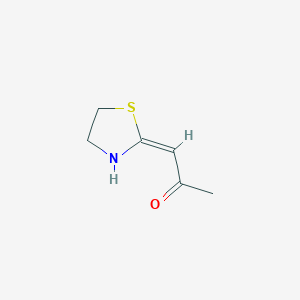
(E)-2-(2-oxopropylidene)thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-oxopropylidene)thiazolidine, also known as thiozolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic benefits. It belongs to a class of drugs called insulin sensitizers, which are used to treat type 2 diabetes mellitus. Thiozolidinedione has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease.
Mécanisme D'action
Thiozolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates gene expression. PPARγ activation leads to increased insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Thiozolidinedione has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. It also has anti-inflammatory effects and inhibits the growth of cancer cells. Thiozolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Thiozolidinedione has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for investigating insulin sensitivity and glucose uptake. Thiozolidinedione is also readily available and can be synthesized in high yields. However, (E)-2-(2-oxopropylidene)thiazolidinedione has limitations as well. It has been associated with several side effects, including weight gain and fluid retention. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been shown to increase the risk of heart failure in some patients.
Orientations Futures
There are several future directions for research on (E)-2-(2-oxopropylidene)thiazolidinedione. One area of interest is the development of new (E)-2-(2-oxopropylidene)thiazolidinedione derivatives with improved efficacy and reduced side effects. Another area of interest is the investigation of (E)-2-(2-oxopropylidene)thiazolidinedione's potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of (E)-2-(2-oxopropylidene)thiazolidinedione's anti-inflammatory effects and its role in regulating gene expression.
Méthodes De Synthèse
Thiozolidinedione can be synthesized through a variety of methods, including the reaction of 2-bromoacetic acid with thiosemicarbazide, followed by cyclization. Another method involves the reaction of 2-mercaptoacetic acid with 2-bromoacetophenone, followed by cyclization. These methods have been optimized to produce high yields of pure (E)-2-(2-oxopropylidene)thiazolidinedione.
Applications De Recherche Scientifique
Thiozolidinedione has been extensively studied for its potential therapeutic benefits. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, liver, and adipose tissue. Thiozolidinedione has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. Additionally, (E)-2-(2-oxopropylidene)thiazolidinedione has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
Numéro CAS |
126979-03-1 |
|---|---|
Nom du produit |
(E)-2-(2-oxopropylidene)thiazolidine |
Formule moléculaire |
C6H9NOS |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
(1E)-1-(1,3-thiazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NOS/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clé InChI |
YWTKURIRFABBEI-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)/C=C/1\NCCS1 |
SMILES |
CC(=O)C=C1NCCS1 |
SMILES canonique |
CC(=O)C=C1NCCS1 |
Synonymes |
2-Propanone, 1-(2-thiazolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



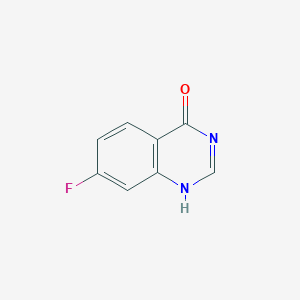
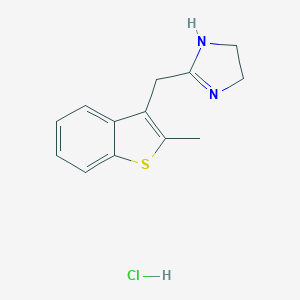
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)


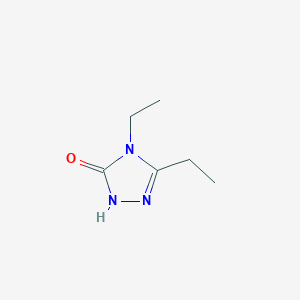
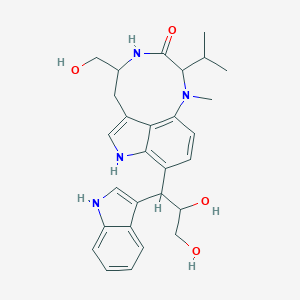
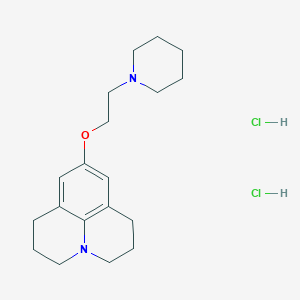

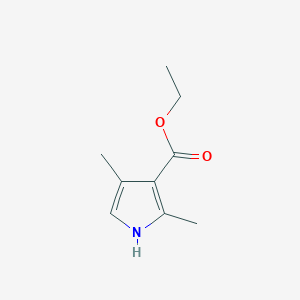
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)


